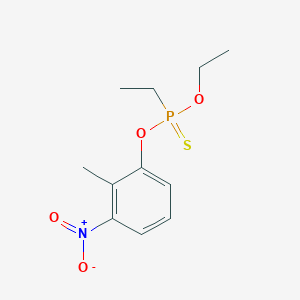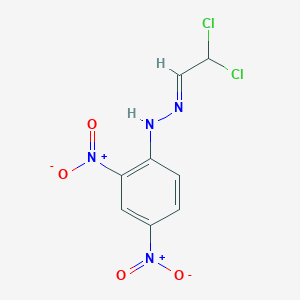
A.,.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A, is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and a hydantoin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A.,. typically involves multi-step organic reactions. The process begins with the preparation of the furan derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the hydantoin ring through a cyclization reaction. Common reagents used in these reactions include trifluoromethyl iodide, furan derivatives, and hydantoin precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
A.,. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
A.,. has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of A.,. involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine hydrochloride: Another compound with a trifluoromethyl group and similar structural features.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: Shares the trifluoromethyl group but differs in the presence of a piperazine ring instead of a furan ring.
Uniqueness
A.,. is unique due to the combination of its trifluoromethyl group, furan ring, and hydantoin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
16118-19-7 |
|---|---|
Molekularformel |
C15H10F3N3O3 |
Molekulargewicht |
337.25 g/mol |
IUPAC-Name |
1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)10-3-1-2-9(6-10)12-5-4-11(24-12)7-19-21-8-13(22)20-14(21)23/h1-7H,8H2,(H,20,22,23)/b19-7+ |
InChI-Schlüssel |
VRYHPJFTKIBSCP-FBCYGCLPSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Key on ui other cas no. |
16118-19-7 |
Synonyme |
1-[[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]methylene]amino]-2,4-imidazolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)


![dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane](/img/structure/B231869.png)
![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)


![Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B231879.png)

![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)



![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
